![molecular formula C13H22N4O3 B1666649 Trione](/img/structure/B1666649.png)
Trione
描述
它与野生型和T877突变雄激素受体结合,选择性地抑制T877,IC50值为0.82 μM 。AH3960主要用于研究目的,并在各种科学应用中展现出潜力。
准备方法
AH3960的合成涉及多个步骤,包括中间体化合物的制备和最终的偶联反应。具体的合成路线和反应条件在公共领域中并不容易获得。 已知该化合物是通过一系列有机反应合成的,包括酰胺键形成和环化 。
AH3960的工业生产方法没有得到很好的记录,因为该化合物主要用于研究目的,而不是商业生产。合成通常在实验室环境中,在受控条件下进行,以确保高纯度和高产率。
化学反应分析
AH3960会发生各种化学反应,包括:
氧化: AH3960在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 该化合物可以被还原形成还原衍生物。
取代: AH3960可以发生取代反应,其中特定的官能团被其他基团取代。
这些反应中常用的试剂和条件包括像过氧化氢这样的氧化剂,像硼氢化钠这样的还原剂,以及各种催化剂来促进取代反应 。这些反应形成的主要产物取决于所用的具体试剂和条件。
科学研究应用
AH3960具有广泛的科学研究应用,包括:
化学: AH3960用作工具化合物,用于研究雄激素受体的结合和抑制以及PTHR1的激活。
生物学: 该化合物用于研究雄激素受体和PTHR1在各种生物过程中的作用,包括细胞分化和骨代谢。
医学: AH3960正在被研究,以了解其在与雄激素受体信号相关的疾病(如前列腺癌)以及涉及PTHR1的疾病(如骨质疏松症)中的潜在治疗应用。
作用机制
相似化合物的比较
AH3960在作为雄激素受体拮抗剂和PTHR1激动剂的双重活性方面是独一无二的。类似的化合物包括:
SW106: 作为PTHR1的拮抗剂,已被研究其对PTHR1介导的信号的影响.
其他雄激素受体拮抗剂: 像比卡鲁胺和恩杂鲁胺这样的化合物也抑制雄激素受体,但没有AH3960中看到的双重活性
AH3960的独特性在于它能够选择性地抑制T877突变雄激素受体,同时激活PTHR1,使其成为研究两种受体通路的有价值的工具。
生物活性
Trione, particularly in the context of pyrimidine-2,4,6-trione derivatives, has garnered attention for its biological activity, especially related to neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects and potential therapeutic applications of this compound compounds.
Overview of this compound Compounds
This compound compounds, specifically pyrimidine-2,4,6-triones (PYT), have shown promise in pharmacological applications. These compounds are characterized by their ability to penetrate the blood-brain barrier and exhibit low toxicity, making them suitable candidates for treating conditions such as amyotrophic lateral sclerosis (ALS) and various cancers .
The biological activity of this compound compounds is primarily attributed to their interaction with cellular proteins involved in disease mechanisms. For instance, PYT derivatives have demonstrated the ability to inhibit the aggregation of mutant SOD1 proteins, which is a hallmark of ALS. The protective effects against cytotoxicity induced by these aggregates were assessed using a cultured PC12 cell model. In these studies, compounds exhibited 100% efficacy in protecting cells from mutant SOD1-induced cytotoxicity while reducing protein aggregation .
Cytotoxicity Assays
Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 7 | K562 (Leukemia) | < 10 |
Compound 7 | HCT116 (Colon Cancer) | < 10 |
Compound 7 | A549 (Lung Cancer) | > 10 |
These results indicate that specific this compound derivatives can selectively target cancer cells while sparing normal cells .
ADME Properties
The pharmacokinetic properties of this compound compounds were evaluated through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Notably:
- Compound 7 showed optimal solubility and stability profiles.
- Plasma protein binding was approximately 95% in rat plasma and 90% in human plasma at a concentration of 2 µM.
These characteristics suggest that this compound compounds may have favorable pharmacokinetic profiles for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound compounds:
- ALS Treatment : A study involving PYT derivatives demonstrated their efficacy in protecting neuronal cells from mutant SOD1 toxicity. The findings suggest that these compounds could be developed into novel therapeutics for ALS .
- Cancer Research : Various derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compounds were identified based on their IC50 values across different cell lines .
属性
IUPAC Name |
1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYADQIFGGIKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。